Ammonium iron phosphate

Description

Contextual Significance in Contemporary Chemical Research

Ammonium (B1175870) iron phosphate (B84403) and its related structures are gaining prominence in chemical research due to their versatile properties and potential applications. These compounds serve as critical precursors in the synthesis of advanced materials, particularly for energy storage. acs.orgunivpubl.com The quest for safer, more cost-effective, and environmentally benign battery technologies has propelled research into phosphate-based materials. univpubl.com In this context, ammonium iron phosphates are valued as intermediates in the production of cathode materials like lithium iron phosphate (LiFePO₄), a leading candidate for the next generation of lithium-ion batteries. univpubl.commdpi.com

The synthesis of various forms, such as ammonium iron(II) phosphate monohydrate (NH₄FePO₄·H₂O), mixed-valence ammonium iron(II,III) phosphate (NH₄Fe₂(PO₄)₂), and ammonium iron(III) bis(hydrogenphosphate) (NH₄Fe(HPO₄)₂), allows for tailored properties. rsc.orgresearchgate.netresearchgate.net Researchers are focused on controlling the structure and morphology of these precursor materials to enhance the electrochemical performance of the final cathode products. acs.org For example, dittmarite-type ammonium iron-manganese phosphates are being investigated for their ability to act as structure-directing precursors for phospho-olivine electrodes. acs.org This strategic use of ammonium iron phosphate as a building block underscores its significance in the ongoing development of advanced energy solutions.

Overview of Diverse Research Frontiers and Interdisciplinary Relevance

The scientific investigation of this compound extends beyond materials science into significant environmental and agricultural applications, showcasing its interdisciplinary relevance. Its various forms are explored for their roles in catalysis, nutrient management, and environmental remediation.

In environmental science , ammonium iron phosphates are studied for their potential in water treatment and soil remediation. Certain iron phosphate frameworks are being designed for the sequestration of heavy metals like mercury, preventing the formation of highly toxic methylmercury. acs.org Additionally, materials like iron-loaded zeolites are used for the simultaneous removal of ammonium and phosphate from wastewater, addressing the problem of eutrophication. nih.goveeer.org

In agriculture , the compound is recognized as an effective slow-release fertilizer. phosphorusplatform.euresearchgate.netplos.org Formulations like ferrous ammonium phosphate provide a steady supply of essential nutrients—nitrogen, phosphorus, and the micronutrient iron—to plants. phosphorusplatform.euresearchgate.netufl.edu This slow-release property improves nutrient use efficiency and minimizes the environmental impact associated with conventional, highly soluble fertilizers. plos.org

In the field of catalysis , iron phosphates are investigated for their activity in various chemical transformations. They have been studied as catalysts for selective oxidation reactions, such as the conversion of isobutyric acid to methacrylic acid. researchgate.nettandfonline.com The modification of catalysts with phosphate can create unique acidic and redox properties, enhancing catalytic performance and resistance to deactivation. nih.gov This broad spectrum of applications highlights the compound's versatility and its role at the intersection of chemistry, materials science, and environmental technology.

Detailed Research Findings

Synthesis and Crystallographic Data

The properties of this compound compounds are intrinsically linked to their crystal structure and the methods used for their synthesis. Researchers employ various techniques, such as hydrothermal synthesis and solid-state reactions, to produce different phases with specific characteristics.

| Compound Name | Formula | Synthesis Method | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|---|---|

| Ammonium Iron(II,III) Phosphate | NH₄Fe₂(PO₄)₂ | High-temperature, high-pressure hydrothermal | Monoclinic | C2/c | a = 20.0066(1) Å, b = 14.8319(2) Å, c = 9.9899(1) Å, β = 119.278(1)° | acs.orgnih.gov |

| Ammonium Iron(III) Bis(hydrogenphosphate) | NH₄Fe(HPO₄)₂ | Solid-state reaction | - | - | - | rsc.orgresearchgate.net |

| Diammonium diaquabis(phosphato)triferrate(II) | (NH₄)₂[Fe₃(P₂O₇)₂(H₂O)₂] | Solvothermal (463 K) | - | - | Isotypic with Mn and Ni analogues | researchgate.net |

| Ammonium Iron(II) Phosphate Monohydrate | NH₄FePO₄·H₂O | Solid-state reaction (low temperature) | - | - | - | researchgate.net |

| Ammonium Iron Pyrophosphate | NH₄FeP₂O₇ | Thermal decomposition of NH₄Fe(HPO₄)₂ | Monoclinic | - | a = 8.27 Å, b = 10.01 Å, c = 7.52 Å, β = 105.9° | rsc.org |

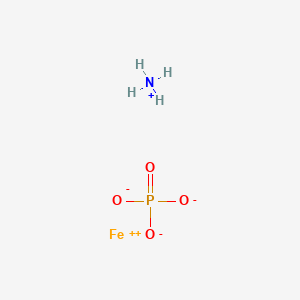

Structure

2D Structure

Properties

CAS No. |

10101-60-7 |

|---|---|

Molecular Formula |

FeH4NO4P |

Molecular Weight |

168.86 g/mol |

IUPAC Name |

azanium;iron(2+);phosphate |

InChI |

InChI=1S/Fe.H3N.H3O4P/c;;1-5(2,3)4/h;1H3;(H3,1,2,3,4)/q+2;;/p-2 |

InChI Key |

PTZOLXYHGCJRHA-UHFFFAOYSA-L |

SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Fe+2] |

Canonical SMILES |

[NH4+].[O-]P(=O)([O-])[O-].[Fe+2] |

Other CAS No. |

10101-60-7 |

Synonyms |

ammonium iron phosphate |

Origin of Product |

United States |

Synthetic Methodologies and Process Engineering for Ammonium Iron Phosphate

Aqueous Precipitation Routes for Ammonium (B1175870) Iron Phosphate (B84403) Synthesis

Aqueous precipitation represents a common and scalable approach for producing ammonium iron phosphate. These methods involve the reaction of soluble iron salts with phosphate sources in an aqueous medium, where the addition of an ammonium source controls the precipitation process.

The "Ammonium Process" generally refers to a topochemical reaction where the introduction of ammonia (B1221849) or an ammonium salt to an acidic solution containing metal ions and phosphate initiates precipitation. In the context of this compound synthesis, this process begins with a solution of a soluble iron salt (e.g., ferric nitrate) and a phosphate source like phosphoric acid. The key step involves the controlled addition of an ammonium source, such as ammonium hydroxide (B78521) or ammonium dihydrogen phosphate. sci-hub.segoogle.com

This addition raises the local pH at the reaction interface. The increase in pH shifts the hydrolytic equilibrium between soluble primary phosphates and insoluble metal phosphates, leading to the precipitation of the target this compound compound. core.ac.ukarapahocitrus.com The fundamental reaction mechanism involves the initial dissolution of iron in the acidic phosphate solution, followed by precipitation as the pH rises, integrating the ammonium ion into the crystal structure. core.ac.uk This process is foundational in various industrial applications, including the purification of wet-process phosphoric acid, where controlled ammonia addition precipitates iron phosphate impurities. google.com

The stoichiometry of the precursors—specifically the molar ratios of iron (Fe), phosphorus (P), and nitrogen (N)—and the pH of the reaction medium are critical parameters that dictate the phase, purity, and crystallinity of the final product. Research shows that precise control over these variables is necessary to obtain the desired this compound phase and prevent the formation of undesired byproducts like iron oxides or other phosphate species. d-nb.inforsc.org

For instance, in the synthesis of iron(III) phosphates via a hydrothermal route in the presence of urea (B33335) (which decomposes to provide ammonia), the resulting compound is directly dependent on the Fe:P:C molar ratio in the starting mixture. rsc.org Similarly, studies on the phosphation of iron oxyhydroxide (β-FeOOH) have demonstrated that pH, rather than the nominal P/Fe ratio alone, plays the most crucial role in determining the crystallographic form of the resulting hydrated iron phosphate. ethz.ch A simple, low-temperature reflux method highlights this dependency, where crystalline iron phosphate is formed at a low initial pH (0.38), while an amorphous product is obtained when the initial pH is higher (1.3). sci-hub.se In co-precipitation reactions, maintaining a pH between 5 and 7.5 is often crucial for isolating the desired phase. google.com

| Iron Precursor | Phosphate Precursor | pH/Conditions | Resulting Product/Observation | Reference |

|---|---|---|---|---|

| Fe(NO3)3·9H2O | (NH4)H2PO4 | Initial pH = 0.38 (using HNO3) | Crystalline Iron Phosphate | sci-hub.se |

| Fe(NO3)3·9H2O | (NH4)H2PO4 | Initial pH = 1.3 (using HNO3) | Amorphous Iron Phosphate | sci-hub.se |

| β-FeOOH | H3PO4 | Acidic conditions (pH 1-4) | Selective formation of orthorhombic or monoclinic FePO4·2H2O depending on P/Fe ratio. | ethz.ch |

| FeCl3 | H3PO4 / (NH2)2CO | pH controlled by urea concentration | Product phase depends on Fe:P:C molar ratio. | rsc.org |

| Ferrous Sulfate (B86663) / Phosphoric Acid | Lithium Hydroxide | pH controlled at 5-7.5 | Controlled precipitation for LiFePO4 precursor synthesis. | google.com |

Surfactants and other additives are widely employed in precipitation synthesis to exert control over the crystal growth, morphology, and particle size of this compound. core.ac.uk These agents function by adsorbing onto the growing crystal faces, which can modify the crystal habit, inhibit agglomeration, and refine particle size. core.ac.ukmdpi.com

The addition of surfactants can lead to a larger number of smaller crystals, improving the homogeneity and surface properties of the final product. core.ac.uk For example, in the liquid-phase precipitation of iron phosphate, the use of a cationic surfactant like cetyl trimethylammonium bromide (CTAB) was found to be more effective than an anionic surfactant (sodium dodecylbenesulphonate, SDBS) in reducing impurities, refining particle size, and preventing particle agglomeration. researchgate.net Another approach involves modifying a seed crystal, such as ferric phosphate dihydrate or basic ammonium ferric phosphate, with a surfactant. wipo.int This enhances the surface activity of the seed, inducing the controlled epitaxial growth of Fe³⁺ and PO₄³⁻ on its surface to form secondary nuclei with a more complete and orderly particle skeleton. wipo.int

Influence of Precursor Stoichiometry and pH Control on Product Formation

Solvothermal and Hydrothermal Synthesis of this compound Phases

Solvothermal and hydrothermal methods are powerful techniques that utilize solvents (water in the case of hydrothermal) under elevated temperatures and pressures to synthesize crystalline materials that may not be accessible through other routes.

High-temperature (up to 500 °C) and high-pressure (up to 32,000 psi) hydrothermal synthesis allows for the formation of unique, compact, and highly crystalline this compound phases. acs.orgnih.gov A notable example is the synthesis of the mixed-valence compound Ammonium iron(II,III) phosphate (NH₄Fe₂(PO₄)₂). acs.orgresearchgate.net This phase was produced by heating a mixture of ammonium dihydrogen phosphate (NH₄H₂PO₄), diammonium hydrogen phosphate ((NH₄)₂HPO₄), and iron(III) oxide (Fe₂O₃) in a sealed gold ampule at 500 °C. acs.org Under these conditions, hydrogen, formed from the reaction of water with the steel autoclave, diffuses through the gold tube, leading to the partial reduction of Fe(III) to Fe(II). acs.org The resulting NH₄Fe₂(PO₄)₂ structure is highly compact, consisting of chains of FeO₆ octahedra and PO₄ tetrahedra that create tunnels occupied by ammonium (NH₄⁺) cations. acs.orgresearchgate.net

| Method | Precursors | Temperature (°C) | Pressure/Time | Resulting Phase | Reference |

|---|---|---|---|---|---|

| High-Pressure Hydrothermal | NH4H2PO4, (NH4)2HPO4, Fe2O3, H2O | 500 | ~32,000 psi, 24 h | NH4Fe2(PO4)2 (mixed valence) | acs.org |

| Mild Hydrothermal | FeCl3, H3PO4, (NH2)2CO, H2O | 180 | Autogenous | Fe(NH3)2PO4, Fe(NH4)(HPO4)2, etc. | rsc.orgresearchgate.net |

| Mild Hydrothermal | Fe2(SO4)3·7H2O, As2O5·3H2O, LiOH·H2O, NH4OH, HF | 170 | 5 days | (NH4)0.80Li0.20[Fe(AsO4)F] (KTP-type structure) | ehu.es |

| Solvothermal | FePO4·2H2O, (NH2)2CO, (CH3)2CO | Not specified | Product depends on time and N/P ratio | NH4FePO4·H2O | osti.govresearchgate.net |

Operating under milder hydrothermal conditions (typically below 250 °C) allows for the synthesis of different, often more open-framework, this compound structures. researchgate.net These reactions often use organic amines or urea as templates or sources of ammonia. researchgate.net For example, reacting aqueous solutions of iron(III) chloride (FeCl₃), phosphoric acid (H₃PO₄), and urea ((NH₂)₂CO) at 180 °C can lead to several different compounds, including Fe(NH₃)₂PO₄, Fe(NH₄)(HPO₄)₂, and Fe₂(NH₄)(OH)(PO₄)₂·2H₂O, depending on the reactant stoichiometry. rsc.orgresearchgate.net

A solvothermal route, which is closely related to hydrothermal synthesis but can use non-aqueous solvents, has been used to prepare polycrystalline NH₄FePO₄·H₂O. researchgate.netcsic.es This method involves the reaction between phosphosiderite (FePO₄·2H₂O), urea, and acetone. osti.gov The reaction demonstrates a reductive process, converting the Fe(III) precursor to an Fe(II) product, with the final phase being a function of both the reaction time and the N/P molar ratio. osti.govresearchgate.net

Solvothermal Approaches and Solvent Mediation

Solvothermal synthesis offers a versatile method for producing this compound with controlled characteristics by reacting precursors in a sealed vessel at temperatures above the solvent's boiling point. researchgate.net The choice of solvent plays a critical role in mediating the reaction, influencing the final product's morphology, particle size, and crystallinity. researchgate.netnih.gov

Different solvents and solvent mixtures can direct the formation of specific structures. For instance, the use of an ethanol (B145695) solvent in the solvothermal synthesis of precursors for lithium iron phosphate can lead to the formation of hierarchical microflowers self-assembled from rectangular nanoplates. researchgate.net However, replacing pure ethanol with a water-ethanol mixed solvent can result in the formation of micro-octahedrons instead. researchgate.net This demonstrates the profound impact of the solvent system on the morphological outcome of the synthesis. Similarly, ethylene (B1197577) glycol has been utilized in solvothermal processes, often in combination with other reagents like urea, to create spheroidal nanoparticles. researchgate.net

The reaction conditions, such as temperature, time, pH, and precursor concentration, are crucial variables that can be modulated to achieve desired material properties. researchgate.net Hydrothermal synthesis, a subset of solvothermal synthesis where water is the solvent, is particularly noted for its ability to control particle size and aspect ratio. rsc.org High-pressure, high-temperature hydrothermal methods have been used to synthesize mixed-valence ammonium iron(II,III) phosphate, NH4Fe2(PO4)2. nih.gov Research has shown that using high precursor concentrations in hydrothermal routes can produce highly crystalline material at lower temperatures, making the process more energy-efficient and comparable to commercial solid-state reactions. rsc.org

Table 1: Influence of Solvent on Product Morphology in Solvothermal Synthesis

| Precursor(s) | Solvent(s) | Temperature (°C) | Time (h) | Resulting Morphology | Reference(s) |

| This compound nanoplates | Ethanol | Not specified | Not specified | Hierarchical microflowers | researchgate.net |

| This compound nanoplates | Water-Ethanol mixture | Not specified | Not specified | Micro-octahedrons | researchgate.net |

| Iron(III) nitrate (B79036), Ammonium solution | Ethylene glycol, Urea | Not specified | Not specified | Spheroidal nanoparticles | researchgate.net |

| Iron(III) phosphate dihydrate, Urea | Acetone | Not specified | Not specified | Monohydrated ammonium-iron(II) phosphate | researchgate.net |

| Iron and Phosphate precursors | Water | 150 - 200 | ~10 | Platelets with thin mdpi.com dimensions | rsc.org |

Solid-State Synthesis and Mechanochemical Routes

Solid-state synthesis is a conventional and straightforward method for producing this compound and its derivatives. mit.edu This technique typically involves the intimate grinding of stoichiometric mixtures of solid precursors, followed by annealing at elevated temperatures. mit.edu Common starting materials include an iron salt (like ferrous oxalate), a lithium compound (if producing lithium iron phosphate), and an ammonium phosphate source, such as ammonium dihydrogen phosphate (NH4H2PO4). mit.edudergipark.org.tr The process is valued for its simplicity and scalability, making it a common choice for industrial production. google.com

Mechanochemical synthesis, a subset of solid-state routes, utilizes mechanical energy from high-energy ball milling to induce chemical reactions and phase transformations at or near room temperature. openagriculturejournal.comsibran.ru This method can produce materials with low particle size, high surface area, and a well-crystallized structure. dergipark.org.tr The process involves co-grinding precursor powders in a specialized mill, where the repeated collisions of milling balls provide the energy for the reaction. openagriculturejournal.com Factors influencing the outcome include the type of mill, milling speed, duration, and the ratio of balls to powder. openagriculturejournal.commdpi.com Mechanochemical activation is often followed by a single, lower-temperature calcination step to complete the crystallization of the desired phase. dergipark.org.trresearchgate.net This combination can be more energy-efficient than traditional high-temperature solid-state methods. sibran.ru For example, LiFePO4 has been synthesized by mixing lithium carbonate, iron oxalate (B1200264) dihydrate, and ammonium dihydrogen phosphate in a high-energy ball mill and then calcining the mixture. dergipark.org.tr

Continuous Flow Synthesis for Scalable Production

Continuous flow synthesis is emerging as a highly efficient and scalable alternative to traditional batch methods for producing inorganic materials like this compound. uclan.ac.ukroyalsocietypublishing.org This approach involves pumping precursor solutions through a reactor where mixing and reaction occur under controlled conditions, allowing for the continuous output of the product. acs.org Continuous flow methods offer significant advantages, including enhanced safety, higher throughput, improved product consistency, and smaller particle sizes. uclan.ac.ukresearchgate.net

Specifically for metal ammonium phosphates, converting a traditional batch process to a low-temperature continuous regime has been shown to increase throughput tenfold while significantly reducing the particle size. researchgate.net Continuous-flow hydrothermal synthesis (CFHS), which uses superheated water as a reagent and solvent, is particularly promising. royalsocietypublishing.orgrsc.org The process is extremely fast, with reaction times often under a few seconds, compared to hours for conventional batch hydrothermal methods. rsc.org This rapid synthesis allows for precise control over particle nucleation and growth. royalsocietypublishing.org The scalability of CFHS is a key advantage, with industrial production of related materials like lithium iron phosphate reaching thousands of tons per year. rsc.org This demonstrates the potential of continuous flow technology for the large-scale, cost-effective manufacturing of this compound. royalsocietypublishing.org

Valorization Strategies for this compound from Waste Streams

Recovery from Industrial Wastewater and Sludge

Industrial wastewater and sludge can be significant sources of phosphorus and nitrogen, which can be recovered in the form of this compound or related compounds. researchgate.netfrontiersin.org This process not only helps in valorizing waste streams but also mitigates environmental issues like eutrophication caused by nutrient discharge. nih.gov The primary method for recovery is chemical precipitation, where an iron source (such as Fe2+ or Fe3+ salts) is added to the wastewater, causing the precipitation of iron phosphate compounds. frontiersin.orgbibliotekanauki.pl

The efficiency of this recovery is highly dependent on factors like pH, the molar ratio of ions, and the presence of other substances. researchgate.net For instance, in treating chemical polishing wastewater with high phosphate concentrations, an electrochemical crystallization method has been employed, achieving a phosphate removal rate of up to 99%. researchgate.net Similarly, phosphorus can be recovered from the ash of incinerated sewage sludge. researchgate.netsemanticscholar.org The process typically involves leaching the ash with acid to dissolve the phosphates, followed by pH adjustment to selectively precipitate compounds. researchgate.netsemanticscholar.org For example, adding ammonium hydroxide to an acidic extract of ash can lead to the recovery of ammonium phosphate. semanticscholar.org These methods transform a waste disposal problem into a resource recovery opportunity, aligning with circular economy principles. nih.gov

Nutrient Sequestration from Biogas Slurry

Biogas slurry, or digestate, is a nutrient-rich effluent from anaerobic digestion plants, containing significant amounts of ammonium and phosphate. mdpi.comredalyc.org Recovering these nutrients is crucial for preventing water pollution and creating value-added products. wisdomlib.org One effective method is the co-precipitation of ammonium and phosphate by adding an iron source, leading to the formation of this compound or similar struvite-type compounds. mdpi.comresearchgate.net

Studies have shown that adding salts like FeCl2 or FeCl3 to biogas slurry can significantly increase the removal efficiency of both ammonium and phosphate. mdpi.comresearchgate.net The efficiency of nutrient recovery can be very high, with phosphate removal reaching up to 99% and ammonium removal up to 71% under optimized conditions. mdpi.com The process is pH-dependent, with a pH of around 9 often being optimal for precipitation. researchgate.netmdpi.com The recovered precipitate can be used as a slow-release fertilizer, providing a sustainable solution for nutrient management in the biogas industry. wisdomlib.orgresearchgate.net The combination of precipitation with adsorbent materials like biochar has also been explored to further enhance recovery rates. wisdomlib.orgmdpi.com

Table 2: Nutrient Recovery Efficiency from Biogas Slurry Using Iron Salts

| Added Salt | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) | Reference(s) |

| Phosphate | ||||

| FeCl3 | 30 - 240 | Not specified | 18.0 - 99.0 | mdpi.comresearchgate.net |

| FeCl2 | 30 - 240 | Not specified | 18.0 - 99.0 | mdpi.comresearchgate.net |

| Ammonium | ||||

| FeCl3 | 30 - 240 | Not specified | 15.0 - 71.0 | mdpi.comresearchgate.net |

| FeCl2 | 30 - 240 | Not specified | 15.0 - 71.0 | mdpi.comresearchgate.net |

Conversion of Spent Catalysts to this compound

Spent catalysts from various industrial processes represent a valuable secondary resource for metals and other chemicals. The conversion of these used materials into products like this compound is an emerging valorization strategy. For example, spent iron-based catalysts can be processed to recover the iron. gazwoda.pl The recovery process often involves leaching the spent catalyst with an acid to dissolve the target metals. gazwoda.pl

After leaching, the resulting solution, rich in iron ions, can be treated to precipitate this compound. researchgate.net For instance, waste solutions from the galvanic industry containing iron ions have been successfully treated with diammonium phosphate and ammonia to produce iron(II)-ammonium phosphate. researchgate.net Similarly, the recycling of spent iron phosphate catalysts themselves involves transformations where the initial ferric orthophosphate can change into different iron phosphate phases depending on the operating conditions. rsc.org This indicates the potential to guide the conversion towards specific, valuable end-products like this compound, turning a hazardous waste into a useful material.

Crystallography and Structural Elucidation of Ammonium Iron Phosphate Materials

Microstructural Design and Morphology Control

Engineering Crystal Morphology and Particle Size

The ability to control the crystal morphology and particle size of ammonium (B1175870) iron phosphate (B84403) is critical for tailoring its performance in various applications. Researchers have developed several strategies to engineer these characteristics, often by manipulating synthesis conditions.

One common approach is the co-precipitation method, where aqueous solutions of an iron salt, such as ammonium iron(II) sulfate (B86663), are mixed with an ammonium phosphate source. scientificlabs.ie The resulting precipitate's characteristics are highly dependent on factors like pH, temperature, reactant concentrations, and the presence of additives. For instance, the hydrolysis products of Fe(III) impurities in phosphoric acid can initiate the crystallization of ammonium phosphate, leading to a reduction in particle size. jcu.edu.au

Hydrothermal and solvothermal methods offer another level of control. In a solvothermal synthesis of an ammonium iron(II) pyrophosphate, (NH₄)₂[Fe₃(P₂O₇)₂(H₂O)₂], light yellow block-like crystals were obtained by heating a mixture of Fe powder, NH₄H₂PO₄, pyridine, and 1,2-dihydroxypropane in an autoclave at 463 K for five days. iucr.org The pH of the initial mixture was adjusted to between 6 and 7. iucr.org

The choice of precursors and their ratios is also a key factor. Studies on dittmarite-type ammonium iron-manganese phosphates (NH₄Mn₁₋ₓFeₓPO₄·H₂O) have shown that the Fe-to-Mn ratio can be precisely controlled by adjusting the concentrations of the respective metal sulfates in the initial solution. advanceseng.com This, in turn, influences the crystal structure and morphology of the resulting mixed salts. advanceseng.com

Furthermore, the use of surfactants can effectively control particle size. Cationic surfactants, in particular, have been shown to regulate the nucleation and growth of iron phosphate micropowders, leading to finer and well-dispersed particles. matec-conferences.org The particle size of iron phosphate can be minimized by optimizing the hydrothermal temperature; one study found that at 160 °C, the average particle size was about 0.4 μm. matec-conferences.org

Recent developments include strategies for creating specific particle size distributions. By controlling the proportion of small and large particles in the precursor material, it is possible to optimize properties like tap density and electrochemical performance in the final product. mdpi.com For example, a 3:1 ratio of small to large iron phosphate particles has been shown to yield a high-capacity cathode material. mdpi.com

The following table summarizes the effects of various synthesis parameters on the crystal morphology and particle size of ammonium iron phosphate and related materials.

| Synthesis Parameter | Effect on Morphology and Particle Size | Reference |

| pH | Influences the formation of hydrolysis products that can act as nucleation sites, affecting particle size. jcu.edu.au | jcu.edu.au |

| Temperature | Affects reaction kinetics and crystal growth. Optimal temperatures can minimize particle size. matec-conferences.org | matec-conferences.org |

| Reactant Concentration | Controls the ratio of constituent ions, enabling precise compositional control which impacts crystal structure. advanceseng.com | advanceseng.com |

| Surfactants | Cationic surfactants can effectively control nucleation and prevent particle aggregation, resulting in smaller, well-dispersed particles. matec-conferences.org | matec-conferences.org |

| Precursor Particle Size Ratio | A mix of small and large precursor particles can be used to optimize the tap density and performance of the final material. mdpi.com | mdpi.com |

Formation of Nanosheets from Layered this compound Precursors

Two-dimensional (2D) nanosheets of iron-based phosphates have garnered significant attention due to their high surface area and unique electronic properties. A promising route to obtaining these nanosheets involves the use of layered this compound compounds as precursors.

One such precursor is layered this compound monohydrate (NH₄FePO₄·H₂O). This compound can be synthesized via a hydrothermal process, resulting in sheet-like particles that are several tens of micrometers in size and about 200 nm thick. hilarispublisher.com These layered precursors are characterized by a distinct (200) peak in their X-ray diffraction (XRD) patterns, which corresponds to the layered structure. hilarispublisher.com

The transformation of these layered precursors into nanosheets is often achieved through a subsequent hydrothermal reaction or an exfoliation process. hilarispublisher.com For example, LiFePO₄ nanosheets can be synthesized by reacting the layered NH₄FePO₄·H₂O precursor in a lithium chloride (LiCl) solution. hilarispublisher.com The solvent used for the LiCl solution (e.g., deionized water, ethanol (B145695), ethylene (B1197577) glycol) can influence the microstructure of the resulting nanosheets. hilarispublisher.com The final product often consists of arranged nano-blocks, with the size and shape of these blocks varying depending on the solvent. hilarispublisher.com

Another example is the synthesis of ultra-thin Fe₇(PO₄)₆ nanosheets through a one-step chemical process where specific crystal planes are "peeled off" from the crystal skeleton. nih.gov This method can produce nanosheets with a thickness of around 13–15 nm. nih.gov

The general principle behind forming nanosheets from layered precursors involves weakening the interlayer forces, which are often held together by hydrogen bonds involving the ammonium ions. iucr.orgnih.govnih.gov Processes like ion exchange (e.g., replacing NH₄⁺ with Li⁺) or intercalation of other species can facilitate the separation of the layers, leading to the formation of nanosheets.

The synthesis of nanosheets is not limited to exfoliation. Salt-template synthesis is another effective method for producing 2D nanosheets. jecst.org This technique uses inorganic salts to direct the layered growth of the material. jecst.org

The table below outlines the synthesis of nanosheets from layered this compound and related precursors.

| Precursor Material | Synthesis Method for Nanosheets | Resulting Nanosheet Characteristics | Reference |

| Layered NH₄FePO₄·H₂O | Subsequent hydrothermal reaction in LiCl solution. hilarispublisher.com | Composed of arranged nano-blocks; microstructure depends on the solvent. hilarispublisher.com | hilarispublisher.com |

| Fe₇(PO₄)₆ crystal skeleton | One-step chemical process to "peel off" crystal planes. nih.gov | Ultra-thin nanosheets with a thickness of 13–15 nm. nih.gov | nih.gov |

| Bulk FePS₃ | Exfoliation or salt-template synthesis. jecst.org | 2D nanosheets. jecst.org | jecst.org |

| Ammonium cobalt phosphate | Chemical precipitation at room temperature. wiley.com | Layered arrangement of nanosheets with an average size of 5.0 μm and a thickness of 250 nm. wiley.com | wiley.com |

Spectroscopic and Thermal Characterization of Ammonium Iron Phosphate Materials

Vibrational Spectroscopy for Molecular Structure and Bonding

Vibrational spectroscopy is a crucial tool for elucidating the molecular structure and bonding within ammonium (B1175870) iron phosphate (B84403) materials. This technique probes the vibrational energy levels of molecules, providing a fingerprint of the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material as a function of wavelength. innovatechlabs.com The resulting spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds. libretexts.org For ammonium iron phosphate (NH₄FePO₄·H₂O), FTIR analysis is instrumental in identifying its constituent functional groups: the ammonium ion (NH₄⁺), the phosphate group (PO₄³⁻), and water molecules (H₂O). hilarispublisher.comresearchgate.net

The vibrational modes of a molecule can be categorized as either stretching (symmetric and asymmetric) or bending (scissoring, rocking, wagging, and twisting), each occurring at a characteristic frequency. uwimona.edu.jm In the FTIR spectrum of this compound monohydrate, broad absorption bands around 3300 cm⁻¹ are attributed to the stretching vibrations of water molecules. The presence of the ammonium ion is confirmed by an absorption band at approximately 2400 cm⁻¹. The phosphate group exhibits characteristic absorption bands in the region of 1300-400 cm⁻¹. hilarispublisher.com

Studies have shown that changes in the FTIR spectrum can indicate structural transformations. For instance, during the conversion of NH₄FePO₄·H₂O to LiFePO₄, the decrease in the intensity of the bands at 2400 cm⁻¹ and around 3300 cm⁻¹ signifies the release of NH₄⁺ and H₂O from the interlayer spaces. hilarispublisher.com Concurrently, the sharpening and separation of the PO₄³⁻ absorption bands suggest the crystallization of the LiFePO₄ structure. hilarispublisher.com

Table 1: Characteristic FTIR Absorption Bands for this compound Monohydrate (NH₄FePO₄·H₂O)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| H₂O | Stretching | ~3300 | hilarispublisher.com |

| NH₄⁺ | Stretching | ~2400 | hilarispublisher.com |

| PO₄³⁻ | Bending and Stretching | 1300-400 | hilarispublisher.com |

| NH₄⁺ | Bending | ~1452 | researchgate.net |

| PO₄³⁻ | ν₂ Bending | ~985 | wiley.com |

| PO₄³⁻ | ν₃ Stretching | ~1056, ~1132 | wiley.com |

| PO₄³⁻ | ν₄ Bending | ~524 | wiley.com |

Electron Spectroscopy for Surface and Electronic States

Electron spectroscopy techniques are powerful for probing the surface chemistry and electronic structure of materials. These methods involve the analysis of electrons emitted from a sample upon irradiation with X-rays.

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. filab.frbris.ac.uk XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. cnrs.fr

In the context of this compound, XPS is crucial for determining the oxidation states of the constituent elements, particularly iron. tascon.eu For instance, in an iron-bearing amorphous calcium phosphate synthesized using ammonium iron citrate, the binding energy of the Fe 2p₃/₂ peak was found to be 710 eV, which is characteristic of Fe³⁺ bonded to phosphate groups. wiley.com The ability to distinguish between different oxidation states, such as Fe²⁺ and Fe³⁺, is a key advantage of XPS. mccrone.com Analysis of the Fe 2p spectrum can reveal the relative proportions of these oxidation states on the material's surface. nih.govrsc.org

Table 2: Representative XPS Binding Energies for Elements in Iron Phosphate Materials

| Element | Orbital | Binding Energy (eV) | Species | Reference |

|---|---|---|---|---|

| Fe | 2p₃/₂ | 710 | Fe³⁺-phosphate | wiley.com |

| Fe | 2p₃/₂ | 709.2 | Fe²⁺ | rsc.org |

| Fe | 2p₃/₂ | 710.9 | Fe³⁺ | rsc.org |

| P | 2p | 131.8, 132.7 | P-S | rsc.org |

| C | 1s | 284.6 | Adventitious Carbon | scispace.com |

X-ray Absorption Spectroscopy (XAS) for Local Atomic and Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and/or electronic structure of matter. berstructuralbioportal.org XAS data is obtained by tuning the photon energy to a range where core electrons can be excited. The two main regions of an XAS spectrum are the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). lehigh.eduornl.gov

XANES provides information on the oxidation state and coordination chemistry of the absorbing atom. mdpi.com For iron phosphates, the Fe K-edge XANES spectrum is particularly informative. The position and shape of the pre-edge and main absorption edge can reveal the oxidation state of iron, with higher oxidation states generally corresponding to a shift to higher energies. For example, studies on LiFePO₄ have shown that the pre-edge peak energy is around 7114 eV.

EXAFS, on the other hand, provides information about the number, distance, and type of atoms in the local environment of the absorbing atom. semineral.es This makes it a valuable tool for determining bond lengths and coordination numbers in both crystalline and amorphous materials. semineral.es For phosphate-containing materials, P K-edge XAS can be used to determine P-O bond distances accurately. acs.org

Magnetic Resonance Techniques

Magnetic resonance techniques exploit the magnetic properties of atomic nuclei and unpaired electrons to provide detailed information about the structure, dynamics, and chemical environment of a material.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin States and Environments of Fe/Mn

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.orgdu.ac.in It is particularly useful for studying transition metal complexes, such as those containing iron. numberanalytics.com The basic principles of EPR are analogous to those of Nuclear Magnetic Resonance (NMR), but it is the electron spins that are excited rather than the spins of atomic nuclei. wikipedia.org

In the study of this compound, EPR can provide insights into the spin state and local environment of the iron ions. researchgate.net High-spin Fe(III) complexes, for example, are known to exhibit characteristic EPR signals. numberanalytics.com The g-factor, a key parameter obtained from an EPR spectrum, provides information about the electronic structure of the paramagnetic center. du.ac.in The parallel mode EPR technique is particularly useful for detecting transitions in integer spin systems, such as high-spin Fe(IV). libretexts.org For instance, an oxoiron(IV) complex has been shown to exhibit parallel-mode EPR signals with g-values at 8.19 and 4.06. researchgate.net

Table 3: EPR Parameters for Iron Species

| Species | g-value | Technique | Reference |

|---|---|---|---|

| High-spin Fe(IV)-oxo | 8.19, 4.06 | Parallel-mode EPR | researchgate.net |

| Fe(III) complexes | 1.4-3.0 | EPR | du.ac.in |

Mössbauer Spectroscopy for Iron Oxidation States and Local Coordination

Mössbauer spectroscopy is a highly effective technique for probing the local electronic structure of iron atoms within a material, providing precise information on their oxidation state and coordination environment. acs.orgresearchgate.net The primary hyperfine parameters derived from Mössbauer spectra are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is sensitive to the s-electron density at the iron nucleus, which allows for the clear differentiation between high-spin ferrous (Fe²⁺) and ferric (Fe³⁺) states. pnas.org High-spin Fe²⁺ ions typically exhibit a larger isomer shift (around 1.2–1.4 mm/s relative to α-Fe) compared to high-spin Fe³⁺ ions (around 0.3–0.5 mm/s). pnas.org

The quadrupole splitting arises from the interaction between the nuclear quadrupole moment of the ⁵⁷Fe nucleus and the electric field gradient (EFG) at the nucleus. This EFG is generated by the asymmetrical distribution of electrons in the iron's own shell and the arrangement of surrounding ligands, making ΔE_Q a sensitive indicator of the local coordination geometry. pnas.org For instance, high-spin Fe²⁺, with its aspherical 3d⁶ electron shell, generally shows a large quadrupole splitting (2.0–3.0 mm/s), while high-spin Fe³⁺ (3d⁵), having a spherically symmetric electron distribution, displays a much smaller splitting (typically 0.3–0.6 mm/s). pnas.org

In studies of this compound materials, Mössbauer spectroscopy has been used to confirm the presence and coordination of different iron species. For the mixed-valence compound NH₄Fe₂(PO₄)₂, the technique successfully confirmed the existence of both Fe²⁺ and Fe³⁺. acs.org In other iron phosphates, both Fe(II) and Fe(III) have been identified in octahedral coordination sites with oxygen. aip.org For example, analysis of Fe³⁺ polyphosphate at a pH of 5 yielded an isomer shift (δ) of 0.54 mm/s and a quadrupole splitting (ΔE_Q) of 0.39 mm/s, which are characteristic of a high-spin Fe³⁺ species. nih.gov Upon reduction, the resulting Fe²⁺ species in the polyphosphate matrix showed parameters of δ = 1.39 mm/s and ΔE_Q = 2.88 mm/s. nih.gov These distinct parameter sets allow for unambiguous identification of the iron oxidation states within the phosphate framework.

Table 1: Representative Mössbauer Parameters for Iron in Phosphate Environments

| Iron Species | Isomer Shift (δ) (mm/s vs. α-Fe) | Quadrupole Splitting (ΔE_Q) (mm/s) | Coordination Environment | Source(s) |

| High-Spin Fe³⁺ | 0.3 - 0.5 | 0.3 - 0.6 | Octahedral | pnas.org |

| High-Spin Fe²⁺ | 1.2 - 1.4 | 2.0 - 3.0 | Octahedral | pnas.org |

| Fe³⁺ in Fe³⁺ polyphosphate | 0.54 | 0.39 | Octahedral | nih.gov |

| Fe²⁺ in reduced Fe-polyphosphate | 1.39 | 2.88 | Octahedral | nih.gov |

Vibrating Sample Magnetometry (VSM) for Magnetic Properties

Vibrating Sample Magnetometry (VSM) is a standard method for characterizing the magnetic properties of materials. sut.ac.th The technique measures a sample's magnetic moment by vibrating it within a uniform magnetic field and detecting the resulting induced voltage in a set of pick-up coils. mdpi.com This allows for the generation of a magnetic hysteresis loop (B-H curve), a plot of magnetization (M) versus the applied magnetic field (H). libretexts.orgaakash.ac.in From this loop, key magnetic parameters such as saturation magnetization (M_s), remanent magnetization (M_r), and coercivity (H_c) can be determined. mdpi.com

Research on ammonium iron phosphates and related iron(III) phosphates reveals complex magnetic behaviors. The compound Fe(NH₃)₂PO₄ exhibits long-range antiferromagnetic ordering below a Néel temperature of 22 K. rsc.org This ordering is attributed to superexchange interactions that occur through Fe–O–P–O–Fe pathways. rsc.org Similarly, NH₄Fe(HPO₄)₂ also demonstrates antiferromagnetic behavior. rsc.org Many iron phosphate materials, including glasses, show dominant antiferromagnetic interactions. wikipedia.orgresearchgate.net

The magnetic properties of NH₄MPO₄·H₂O (where M is a divalent metal) have been investigated, with the iron-containing variant (NH₄FePO₄·H₂O) showing antiferromagnetic behavior. sut.ac.th In a study of various compounds of this family, the manganese-containing analogue, NH₄MnPO₄·H₂O, exhibited the highest magnetization value of 26.17 emu/g at an applied field of 10 kOe. researchgate.net While specific hysteresis loops for pure this compound are not always detailed in broad studies, the general consensus points towards antiferromagnetism as the predominant magnetic characteristic in these materials at low temperatures. sut.ac.thrsc.orgnih.govresearchgate.net

Table 2: Magnetic Properties of Selected Iron Phosphate Compounds

| Compound | Magnetic Behavior | Key Findings | Source(s) |

| Fe(NH₃)₂PO₄ | Antiferromagnetic | Long-range ordering below 22 K via Fe–O–P–O–Fe superexchange. | rsc.org |

| NH₄Fe(HPO₄)₂ | Antiferromagnetic | Exhibits antiferromagnetic behavior with a significant ferromagnetic component between 3 K and 18 K. | rsc.org |

| FePO₄ (monoclinic) | Antiferromagnetic | Shows stronger antiferromagnetic interactions compared to other polymorphs. | nih.gov |

| NH₄FePO₄·H₂O | Antiferromagnetic | Characterized as having antiferromagnetic properties. | sut.ac.th |

| Iron Phosphate Glasses | Antiferromagnetic / Spin-glass | Dominant antiferromagnetic interactions are observed. | wikipedia.orgresearchgate.net |

Thermal Analysis of this compound Decomposition

Thermal analysis techniques are crucial for understanding the stability and decomposition pathways of this compound materials under controlled atmospheric conditions.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability of materials by measuring changes in mass and heat flow as a function of temperature. unizg.hrutah.edu For the compound diammine iron(III) phosphate, Fe(NH₃)₂PO₄, TGA studies show that the material is stable in an inert atmosphere up to approximately 440 K (167 °C). mdpi.comcinn.esnih.gov Above this temperature, the compound begins to decompose. DSC analysis complements TGA by identifying the energetic nature (endothermic or exothermic) of the decomposition events. researchgate.nettandfonline.com The combination of these methods provides a comprehensive profile of a material's thermal stability limits.

Table 3: Thermal Stability of Fe(NH₃)₂PO₄

| Material | Technique | Atmosphere | Onset of Decomposition | Source(s) |

| Fe(NH₃)₂PO₄ | TGA | Inert (Nitrogen) | ~440 K (167 °C) | mdpi.comcinn.esnih.gov |

Investigation of Thermal and Thermo-oxidative Decomposition Steps

The decomposition of this compound proceeds through distinct steps that are highly dependent on the surrounding atmosphere.

In an inert (nitrogen) atmosphere, the thermal decomposition of Fe(NH₃)₂PO₄ occurs in three main stages following the initial period of stability. mdpi.com The process involves the sequential evacuation of ammonia (B1221849), culminating in the formation of iron(III) phosphate (FePO₄) at approximately 680 K (407 °C). mdpi.com The total mass loss during this process is about 18.5%, which aligns with the theoretical loss expected from the release of two ammonia molecules. mdpi.com

The decomposition pathway can be summarized as:

Step 1: Loss of the first ammonia molecule, occurring up to ~560 K (287 °C).

Step 2: A subsequent loss corresponding to 2/3 of an ammonia molecule, up to ~610 K (337 °C).

Step 3: The final loss of the remaining 1/3 of an ammonia molecule, completed by ~680 K (407 °C).

In a thermo-oxidative (air) atmosphere, the decomposition process is more complex. For related compounds like ammonium-iron(II) phosphate monohydrate (NH₄FePO₄·H₂O), the thermal events are coupled with the oxidation of Fe(II) to Fe(III). researchmap.jp This oxidation adds an exothermic component to the process and can alter the decomposition temperatures and final products compared to decomposition in an inert environment.

Table 4: Decomposition Steps of Fe(NH₃)₂PO₄ in an Inert Atmosphere

| Step | Temperature Range (approx.) | Process | Gaseous Product | Solid Residue | Source(s) |

| 1 | 440 K - 560 K | Decomposition | NH₃ | Intermediate iron phosphate | mdpi.com |

| 2 | 560 K - 610 K | Decomposition | NH₃ | Intermediate iron phosphate | mdpi.com |

| 3 | 610 K - 680 K | Decomposition | NH₃ | FePO₄ | mdpi.com |

Quantitative Analysis of Volatilization Products (e.g., H₂O, NH₃)

Evolved Gas Analysis (EGA), typically performed by coupling a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer to a TGA instrument (TGA-MS, TGA-FTIR), allows for the identification and quantification of gaseous products released during decomposition. unizg.hrresearchgate.netmeasurlabs.comeag.com

For the thermal decomposition of Fe(NH₃)₂PO₄ in an inert atmosphere, the volatilized product is ammonia (NH₃). mdpi.com The quantitative analysis from TGA data shows a total weight loss of 18.5%, which corresponds to the complete removal of the two ammonia molecules from the initial formula unit. mdpi.com This total loss is distributed across the three decomposition steps as follows:

Step 1 (up to ~560 K): A weight loss of 9.6% is observed, corresponding to the release of one molecule of ammonia per formula unit. mdpi.com

Step 2 (up to ~610 K): An additional weight loss of 5.9% occurs, amounting to the evacuation of approximately 2/3 of an ammonia molecule. mdpi.com

Step 3 (up to ~680 K): The final weight loss of 3.0% corresponds to the release of the remaining 1/3 of an ammonia molecule. mdpi.com

In the case of hydrated species such as NH₄FePO₄·H₂O, EGA would detect the evolution of both water (H₂O) at lower temperatures, corresponding to dehydration, followed by the evolution of ammonia (NH₃) at higher temperatures during the subsequent decomposition of the phosphate structure.

Table 5: Quantitative Analysis of Volatilized Ammonia from Fe(NH₃)₂PO₄ Decomposition

| Decomposition Step | Temperature Range (approx.) | Experimental Mass Loss (%) | Calculated Mass Loss (%) | Volatilized Product (moles per formula unit) | Source(s) |

| 1 | 440 K - 560 K | 9.6 | 9.2 | ~1.0 NH₃ | mdpi.com |

| 2 | 560 K - 610 K | 5.9 | 6.1 | ~0.67 NH₃ | mdpi.com |

| 3 | 610 K - 680 K | 3.0 | 3.1 | ~0.33 NH₃ | mdpi.com |

| Total | 440 K - 680 K | 18.5 | 18.4 | ~2.0 NH₃ | mdpi.com |

Reaction Mechanisms and Kinetic Studies in Ammonium Iron Phosphate Systems

Dissolution, Crystallization, and Transformation Mechanisms

The formation and breakdown of vivianite (B12648973) are governed by complex mechanisms that are highly sensitive to environmental conditions. Understanding these processes is crucial for applications ranging from phosphorus recovery to the synthesis of advanced materials.

Several key factors influence the kinetics of vivianite crystallization:

pH: The optimal pH range for vivianite formation is generally between 6.0 and 9.0. researchgate.netatlantis-press.com

Temperature: Room temperature is conducive to vivianite precipitation. researchgate.net While higher temperatures can increase transformation rates, they can also lead to fewer, smaller, and more irregular crystals. fu-berlin.deresearchgate.net For instance, laboratory synthesis shows abundant crystal formation at 25°C, but lower availability at 45°C. researchgate.net

Supersaturation and Fe:P Molar Ratio: The degree of supersaturation significantly impacts the growth mechanism. At low supersaturation, a spiral growth mechanism is observed. researchgate.net An Fe:P molar ratio greater than 1.5 is beneficial for vivianite crystallization. mdpi.com

Ammonium (B1175870) (NH₄⁺): The presence of ammonium ions can enhance the vivianite crystallization rate. For example, the introduction of 600 mg-N/L of NH₄⁺ increased the crystallization rate constant from 28.79 to 39.11 h⁻¹. acs.org Mechanistic studies suggest that NH₄⁺ promotes the exposure of binding sites by reducing the dissociation energy of surface-bound water molecules, which facilitates the assembly of lattice ions. acs.org

Organic Matter (OM): Certain types of organic matter, such as humic acid and sodium alginate, can inhibit phosphorus recovery by competing with phosphate (B84403) for Fe²⁺ ions and by adsorbing onto the active growth sites of vivianite crystals. iwaponline.com

Coexisting Ions: The presence of other ions can affect crystallization. For example, aluminum (Al) can lead to the formation of small, irregular crystals. researchgate.net

Table 1: Factors Influencing Vivianite Crystallization Kinetics

| Factor | Influence on Kinetics | Optimal Conditions/Observations | Source |

|---|---|---|---|

| pH | Strong determinant of formation | Optimal range: 6.0 - 9.0 | researchgate.netatlantis-press.com |

| Temperature | Affects transformation rate and crystal morphology | Room temperature is conducive; higher temps can increase rate but reduce crystal quality | fu-berlin.deresearchgate.net |

| Fe:P Molar Ratio | Influences potential for formation | > 1.5 is beneficial | mdpi.com |

| Ammonium (NH₄⁺) | Accelerates crystallization rate | Rate constant increased from 28.79 to 39.11 h⁻¹ with 600 mg-N/L NH₄⁺ | acs.org |

| Organic Matter | Can inhibit crystallization | Humic acid and sodium alginate compete for Fe²⁺ and block growth sites | iwaponline.com |

| Aluminum (Al) | Affects crystal morphology | Promotes formation of small, irregular crystals | researchgate.net |

Under oxic (oxygen-rich) conditions, vivianite is metastable and its dissolution is closely intertwined with oxidation. researchgate.net The dissolution process is significantly different from that under anoxic conditions. acs.orgresearchgate.net Studies show that the initial dissolution rates are rapid but decrease significantly as oxidation progresses. nih.govnih.gov

The primary mechanism involves the oxidation of structural Fe(II) to Fe(III) at the mineral's surface. This leads to the formation of a passivating, amorphous Fe(III)-phosphate (Fe(III)-PO₄) layer on the surface of the vivianite crystal. acs.orgnih.govnih.gov This surface layer acts as a barrier, protecting the pristine vivianite core from further rapid dissolution and oxidation. researchgate.netnih.gov This results in a core-shell structure and leads to diffusion-controlled kinetics, where the rate is limited by the diffusion of reactants (like O₂) and products through the oxidized layer. researchgate.netacs.orgnih.gov

Oxidation has a profound impact on the dissolution kinetics of vivianite, generally slowing it down. nih.govnih.gov The extent of this impact is directly related to the degree of oxidation of the vivianite particles. Initial dissolution rates and the concomitant release of phosphorus and iron decrease strongly with an increasing degree of oxidation. researchgate.netnih.govnih.gov

Both temperature and pH are critical factors that accelerate the oxidation process, and consequently, slow down the dissolution kinetics. nih.govnih.gov

Temperature: Increasing the temperature (e.g., from 5°C to 75°C) accelerates the oxidation rate. nih.govnih.gov For example, 50% of vivianite was found to be transformed after 32 days at 50°C, while 100% was transformed in just 28 days at 90°C. researchgate.net

pH: Increasing the pH (e.g., from 5 to 9) also accelerates oxidation. nih.govnih.gov

This formation of a passivating Fe(III)-PO₄ surface layer is the key mechanism by which oxidation decreases the solubility and dissolution kinetics of vivianite particles. acs.org This process effectively makes the phosphorus from vivianite less readily bioavailable in oxic environments like most soils. acs.org

Table 2: Effect of Environmental Factors on Vivianite Oxidation and Dissolution

| Factor | Effect on Oxidation Rate | Consequent Effect on Dissolution Kinetics | Source |

|---|---|---|---|

| Increasing Temperature (5-75°C) | Accelerates oxidation | Slows down dissolution | nih.govnih.gov |

| Increasing pH (5-9) | Accelerates oxidation | Slows down dissolution | nih.govnih.gov |

| Degree of Oxidation | Rate decreases as oxidation proceeds (diffusion-controlled) | Dissolution rate decreases strongly with higher oxidation degree | acs.orgnih.gov |

Dissolution Rates and Mechanisms of Vivianite under Oxic Conditions

Ion Exchange and Substitution Reaction Pathways

The crystal structure of vivianite allows for the exchange and substitution of its constituent ions, particularly the Fe²⁺ cations. These reaction pathways are significant for both the synthesis of industrial materials and the geochemical cycling of various metals.

Vivianite serves as a key intermediate in the hydrothermal synthesis of lithium iron phosphate (LiFePO₄), a critical cathode material for lithium-ion batteries. uantwerpen.beresearchgate.net During this synthesis, vivianite (Fe₃(PO₄)₂·8H₂O) is often the first phase to form. uantwerpen.be Subsequently, a cation exchange process occurs where lithium ions (Li⁺) from the solution replace the iron ions (Fe²⁺) in the vivianite structure, leading to the formation of LiFePO₄. researchgate.netrsc.org

This process can also be mediated by sodium. In some hydrothermal syntheses using both LiOH and NaOH, an intermediate sodium iron phosphate phase (e.g., Na₀.₇Fe₃(HPO₄)₂(PO₄)) forms first. rsc.org Further hydrothermal treatment then facilitates a Na⁺ → Li⁺ exchange, which ultimately results in the formation of the desired triphylite LiFePO₄ phase. rsc.org Research has shown that this cation exchange mechanism is crucial for eliminating undesirable Fe-antisite defects that can form in hydrothermally synthesized LiFePO₄. uantwerpen.beresearchgate.net The removal of these defects is assisted by a nanometer-thick, lithium-rich amorphous layer that enwraps the LiFePO₄ crystals during the exchange process. uantwerpen.be

The vivianite crystal structure contains two distinct octahedral sites for Fe²⁺ ions, which can be substituted by other divalent metal cations. wikipedia.orgcopernicus.org Common substituents found in natural and synthetic vivianites include manganese (Mn²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and cobalt (Co²⁺). wikipedia.orgethz.chstir.ac.uk

Studies on the competitive incorporation of these ions have revealed preferential substitution patterns. For instance, in systems containing both Mn²⁺ and Mg²⁺, Mn²⁺ is often preferentially incorporated into the vivianite structure, especially at higher salinities. ethz.chstir.ac.uk This is likely because the chemical speciation of Mg is more affected by salinity than that of Mn. ethz.ch Both Mn²⁺ and Mg²⁺ show a preference for incorporation into the double-octahedral Fe site within the crystal structure. ethz.chstir.ac.uk

The substitution of one divalent metal for another can form a solid solution series, such as the erythrite (Co₃(AsO₄)₂·8H₂O) - köttigite (Zn₃(AsO₄)₂·8H₂O) series, which are arsenate analogues of vivianite. mdpi.com In these structures, the metal cations (Co²⁺ and Zn²⁺) are distributed between the two octahedral sites. mdpi.com The substitution of smaller ions for larger ones, or vice versa, can cause small but significant changes in bond distances and distortions of the coordination polyhedra within the crystal lattice. mdpi.com The ability of the vivianite structure to accommodate various divalent cations is a key factor in its role in immobilizing trace metals in geochemical systems. stir.ac.uk

Cation Exchange for Lithium and Sodium Phospho-olivine Synthesis

Thermal Decomposition Reaction Kinetics

The thermal stability and decomposition of ammonium iron phosphate compounds are critical for understanding their behavior in various applications, from material synthesis to their fate under elevated temperatures. Kinetic analysis of these processes provides essential data on reaction rates, activation energies, and the mechanisms governing the transformation.

The thermal decomposition of ammonium iron phosphates, such as diamin iron(III) phosphate (Fe(NH₃)₂PO₄), is a multi-step process primarily involving the sequential loss of ammonia (B1221849) (deammination) and, in hydrated forms, water (dehydration).

High-temperature powder X-ray diffraction (HT-PXRD) and thermogravimetric analysis (TGA) are key techniques for elucidating these mechanisms. For Fe(NH₃)₂PO₄, thermal analysis shows the compound is stable up to approximately 440 K (167°C). mdpi.comnih.gov Beyond this temperature, the decomposition proceeds through the evacuation of ammonia. TGA-DTG curves indicate that the deammination occurs in distinct, sometimes overlapping, steps. For instance, one study identified three mass loss events corresponding to the sequential release of ammonia molecules. mdpi.com The initial loss of one ammonia molecule occurs up to 560 K, followed by the release of two-thirds of a molecule up to 610 K, and a final one-third of a molecule up to 680 K. mdpi.com After the complete evacuation of ammonia at around 680 K, an intermediate iron phosphate phase forms, which eventually transforms into α-FePO₄ at approximately 940 K. mdpi.com

In related systems like ammonium manganese phosphate monohydrate (NH₄MnPO₄·H₂O), the decomposition follows a clear sequence of deammination, dehydration, and finally, polycondensation. researchgate.net Similarly, the thermal decomposition of ammonium ferrous phosphate monohydrate (NH₄FePO₄·H₂O) also involves these characteristic steps. researchgate.net The decomposition of ammonium manganese phosphate monohydrate begins with deammination, followed by dehydration, with the final product being Mn₂P₂O₇. researchgate.net

The decomposition of diammonium phosphate ((NH₄)₂HPO₄) also provides mechanistic insight, where it first loses ammonia to form monoammonium phosphate (NH₄H₂PO₄), which then further decomposes. researchgate.net This initial deammination step highlights a common pathway in ammonium phosphate salts.

To quantify the kinetics of thermal decomposition without assuming a specific reaction model, model-free isoconversional methods are employed. These methods analyze data from experiments conducted at multiple heating rates to determine the activation energy (Ea) as a function of the extent of conversion (α).

For the thermal decomposition of Fe(NH₃)₂PO₄, kinetic analysis has been performed using thermogravimetric data obtained at various heating rates (e.g., 1.25, 2.5, 5, 10, and 20 K min⁻¹). mdpi.com Isoconversional methods, such as the Vyazovkin (Vyaz) method and a modified Friedman (MFR) method, have been applied to evaluate the activation energy. mdpi.comnih.gov These methods are powerful tools for analyzing complex solid-state reactions where the mechanism may change as the reaction progresses. uniovi.esresearchgate.net

Studies on Fe(NH₃)₂PO₄ show that the activation energy values computed by the MFR and Vyazovkin methods are very similar and show little variation across the conversion range, suggesting a consistent decomposition mechanism. mdpi.com The calculated kinetic parameters can be validated by reconstructing the conversion-temperature (α-T) curves and comparing them with the experimental data, often showing excellent agreement. mdpi.comnih.gov In a study on a catalyzed ammonium nitrate (B79036) system, the use of model-free methods like the Kissinger model demonstrated a significant drop in activation energy from 87.3 kJ/mol to 16.8 kJ/mol upon the addition of a ferric oxide nanocatalyst, showcasing the utility of these methods in quantifying catalytic effects. tandfonline.com

The table below presents the activation energy values for the thermal decomposition of Fe(NH₃)₂PO₄ determined by two different model-free kinetic methods.

| Conversion (α) | Activation Energy (Ea) - MFR Method (kJ/mol) | Activation Energy (Ea) - Vyazovkin Method (kJ/mol) |

| 0.1 | 114 | 115 |

| 0.2 | 115 | 115 |

| 0.3 | 115 | 115 |

| 0.4 | 115 | 115 |

| 0.5 | 114 | 115 |

| 0.6 | 114 | 115 |

| 0.7 | 114 | 115 |

| 0.8 | 114 | 115 |

| 0.9 | 114 | 115 |

| Data sourced from kinetic analysis of Fe(NH₃)₂PO₄ decomposition. mdpi.com |

Deammination and Dehydration Mechanisms

Nutrient Release and Mobilization Mechanisms in Environmental Systems

When introduced into the environment, such as soil, the components of this compound can undergo various transformations that affect nutrient availability. These mechanisms involve microbiological activity, chemical interactions with soil minerals, and adsorption onto soil constituents.

Soil microorganisms are central to the cycling of phosphorus (P) and nitrogen (N), regulating their availability to plants. nih.gov Microbes can mobilize phosphorus from insoluble mineral forms, such as iron phosphates, through several mechanisms. frontiersin.org These include the production of organic acids and siderophores, which can chelate iron and release the associated phosphate. frontiersin.orgoup.com

In soils where P is a limiting nutrient, particularly acidic, weathered soils rich in iron oxides, microorganisms evolve specific traits to access P from sources like iron phosphate. frontiersin.org Studies have shown that some soil bacteria can utilize iron phosphate as a sole phosphorus source. frontiersin.org The presence of ammonium can influence these processes. The microbial process of nitrification, the conversion of ammonium to nitrate, is an acidifying process that releases protons (H⁺). oup.com This localized acidification can increase the solubility of iron phosphates, thereby enhancing P leaching and availability. oup.commdpi.com Long-term nitrogen addition to forest soils has been shown to decrease soil pH and alter the community composition of P-solubilizing microbes. researchgate.net Specifically, the addition of ammonium-form nitrogen can increase the abundance of certain P-solubilizing bacteria. researchgate.net

Conversely, the release of nutrients can be a double-edged sword, as excessive nutrient leaching, particularly of soluble phosphate and nitrate, can lead to environmental issues like waterway eutrophication. nih.govmdpi.com

High concentrations of phosphate in the soil, such as those created in the immediate vicinity of a dissolving fertilizer granule containing ammonium phosphate, can induce the release of potassium (K) from K-bearing minerals like biotite (B1170702), muscovite (B576469), and microcline. cdnsciencepub.comresearchgate.net This process is primarily driven by the combined effect of phosphate ions and the acidity (protons) associated with fertilizers like monoammonium phosphate (NH₄H₂PO₄). researchgate.netcdnsciencepub.com

Kinetic studies show that a 1 M NH₄H₂PO₄ solution (pH 4.0) significantly promotes K release from these minerals compared to a control solution of 1 M NH₄Cl at the same pH. cdnsciencepub.com The release of potassium from these minerals can often be described by zero-order kinetics. cdnsciencepub.comresearchgate.net The rate of K release is influenced by the mineral's chemical composition and crystal structure, with rates from biotite being substantially higher than from muscovite or microcline. cdnsciencepub.com

The mechanism involves the alteration of the mineral surfaces by phosphate and protons. In muscovite and microcline systems, this leads to the formation of a crystalline reaction product, ammonium taranakite ((NH₄)₃Al₅(PO₄)₆(HPO₄)₂·18H₂O). cdnsciencepub.comresearchgate.net In the biotite system, the presence of iron appears to perturb this process, leading to the formation of noncrystalline products instead. cdnsciencepub.comresearchgate.net The activation energies for this phosphate-induced K release range from 37 to 72 kJ mol⁻¹. cdnsciencepub.comresearchgate.net This mechanism can enhance the K-supplying power of soils but also results in the conversion of some fertilizer N and P into a less soluble, slowly available form (taranakite). cdnsciencepub.com

| Mineral (2–5 µm) | Rate Coefficient (k) at 25°C (mg kg⁻¹ h⁻¹) | Rate Coefficient (k) at 45°C (mg kg⁻¹ h⁻¹) | Activation Energy (Ea) (kJ mol⁻¹) |

| Biotite | 2.09 | 9.00 | 37 |

| Muscovite | 0.20 | 1.22 | 72 |

| Microcline | 0.44 | 2.08 | 49 |

| Data for K release in 1 M NH₄H₂PO₄ solution (pH 4.0). cdnsciencepub.com |

Ammonium (NH₄⁺) and phosphate (PO₄³⁻) ions released into the environment can be retained in the soil matrix through adsorption onto various materials, including natural zeolites and biochar, which are often used as soil amendments. The efficiency of these materials can be significantly enhanced through modification.

Adsorption on Modified Zeolites: Natural zeolites have a high cation exchange capacity, making them effective for ammonium removal, but they possess a low affinity for anions like phosphate. mdpi.com To improve phosphate adsorption, zeolites are often modified with metal oxides. Zirconium-modified zeolite (ZrMZ) and hydrated aluminum oxide-modified zeolite (Z-Al) show enhanced capacity for simultaneous removal of both ions. upc.eduresearchgate.net

The primary mechanism for ammonium adsorption on zeolites is cation exchange . mdpi.comresearchgate.net For phosphate, the mechanism on modified zeolites is predominantly ligand exchange , where phosphate anions form inner-sphere complexes with hydroxyl surface groups associated with the impregnated metal oxides (e.g., ≅Al-OH or ≅Zr-OH). upc.eduresearchgate.net The adsorption kinetics for both ions often follow a pseudo-second-order model. mdpi.comresearchgate.net Isotherm studies indicate that ammonium adsorption typically fits the Langmuir model (suggesting monolayer adsorption), while phosphate adsorption may fit the Langmuir, Freundlich, or Langmuir-Freundlich models, indicating a more complex process on heterogeneous surfaces. mdpi.comresearchgate.netmdpi.com

Adsorption on Biochar: Biochar's adsorption properties are highly dependent on its feedstock and pyrolysis temperature. Unmodified biochar generally has a low capacity for ammonium and an even lower affinity for phosphate. jlakes.org Modification, particularly with metal oxides (e.g., Mg, Al, Ca), significantly increases the adsorption capacity for both ions. jlakes.orgplos.org

Ammonium adsorption on biochar occurs via ion exchange and electrostatic attraction with negatively charged functional groups on the biochar surface. jlakes.orgijesd.org Phosphate adsorption is more complex, involving precipitation with metal oxides present in or loaded onto the biochar (e.g., forming struvite, MgNH₄PO₄·6H₂O, or calcium phosphates), ligand exchange , and surface complexation . plos.orgijesd.orgplos.org For instance, on Mg/Al-loaded biochar, the simultaneous adsorption of ammonium and phosphate is driven by the precipitation of struvite and physical adsorption. plos.org

| Adsorbent | Ion | Maximum Adsorption Capacity (Qmax) (mg/g) | Adsorption Mechanism(s) | Source(s) |

| Zirconium-Modified Zeolite (ZrMZ) | NH₄⁺ | 7.82 | Cation Exchange | researchgate.net |

| PO₄³⁻ | 26.2 | Ligand Exchange | researchgate.net | |

| Hydrated Al-Oxide-Modified Zeolite (Z-Al) | NH₄⁺ | 30 | Cation Exchange | upc.edu |

| PO₄³⁻ | 7.0 | Ligand Exchange, Complexation | upc.edu | |

| Mg/Al-Loaded Sludge Biochar | NH₄⁺ | 65.19 | Precipitation (Struvite), Physical Adsorption | plos.org |

| PO₄³⁻ | 92.10 | Precipitation (Struvite, MgHPO₄), Physical Adsorption | plos.org | |

| Ca²⁺-Modified Soybean Straw Biochar | NH₄⁺ | 102.21 | Electrostatic Attraction | plos.org |

| PO₄³⁻ | 9.75 | Ligand Exchange, Chemical Precipitation | plos.org | |

| Nut Residue Biochar | NH₄⁺ | 50.3 | Electrostatic Attraction, Complexation | ijesd.org |

| PO₄³⁻ | 121 | Ligand Exchange, Precipitation, Complexation | ijesd.org |

Iron and Phosphate Dynamics in Sediment Porewater

The interplay between iron (Fe) and phosphorus (P) in the porewater of sediments is a critical factor in controlling the bioavailability of phosphorus, a key nutrient. nih.gov In many aquatic systems, sediments act as both a source and a sink for phosphorus. nih.gov The dynamics of this process are intricately linked to the redox cycling of iron.

In oligotrophic coastal basins, dissolved phosphate (PO₄³⁻) in porewater can be derived from the reduction of iron oxides and the subsequent release of associated phosphorus at depth in the sediment. nih.gov This released phosphate can then be trapped again as it moves upward into zones containing oxygen and nitrate, either by sorption to iron oxides or by co-precipitation with dissolved ferrous iron (Fe²⁺). nih.gov

Studies have shown that in certain sediment environments, particularly below the zone of anaerobic oxidation of methane (B114726) (AOM) with sulfate (B86663), conditions become favorable for the formation of iron-phosphate minerals like vivianite (Fe₃(PO₄)₂·8H₂O). nih.govawi.de In these zones, dissolved Fe²⁺ released from iron oxides is not scavenged by sulfide, leading to high concentrations of both dissolved Fe²⁺ and phosphate, which can result in the precipitation of vivianite. nih.govawi.de This process contributes to the permanent burial of phosphorus in the sediments, effectively acting as a sink for phosphorus. nih.gov

The role of organic matter is also significant in these dynamics. While the reduction of iron(III) phases that bind phosphorus can release phosphate into the porewater, the resulting Fe²⁺ may remain bound to the solid phase, stabilized by organic matter. researchgate.net This can lead to a release of phosphate from the sediments in excess of iron, particularly during periods of low oxygen. researchgate.net

The table below summarizes the key processes influencing iron and phosphate dynamics in sediment porewater.

| Process | Description | Key Chemical Species | Impact on Phosphate Availability |

| Reductive Dissolution of Iron Oxides | Under anaerobic conditions, iron (oxyhydr)oxides are reduced, releasing adsorbed and co-precipitated phosphate into the porewater. awi.de | Fe(III) oxides, PO₄³⁻ | Increases dissolved phosphate |

| Sorption to Iron Oxides | In oxic or suboxic zones, dissolved phosphate can adsorb onto the surface of iron (oxyhydr)oxides. nih.gov | Fe(III) oxides, PO₄³⁻ | Decreases dissolved phosphate |

| Vivianite Precipitation | In anoxic, non-sulfidic zones with high concentrations of dissolved Fe²⁺ and phosphate, vivianite can precipitate. nih.govawi.de | Fe²⁺, PO₄³⁻ | Sequesters phosphate in a mineral phase |

| Interaction with Organic Matter | Organic matter can bind Fe²⁺, preventing its co-precipitation with phosphate and potentially leading to a net release of phosphate from sediments. researchgate.net | Fe²⁺, PO₄³⁻, Organic Matter | Can increase dissolved phosphate |

Catalytic Reaction Mechanisms involving Iron Phosphides

Iron phosphides have emerged as a noteworthy class of materials in the field of catalysis, particularly for ammonia synthesis. Their unique electronic and structural properties, which differ from pure iron, offer alternative reaction pathways.

Mechanistic Insights into Ammonia Synthesis on Fe₂P Catalysts

Recent research utilizing density functional theory (DFT) has provided significant insights into the mechanism of ammonia synthesis on iron phosphide (B1233454) (Fe₂P) catalysts. dntb.gov.uamdpi.com Unlike traditional iron catalysts where the direct dissociation of dinitrogen (N₂) is the dominant and often rate-limiting step, Fe₂P surfaces exhibit a more complex and potentially more efficient mechanism. dntb.gov.uamdpi.commdpi.com

A key finding is that the incorporation of phosphorus into the iron lattice modifies the electronic structure of the catalyst surface. mdpi.com This modification leads to a weakening of the binding strength of nitrogen-containing intermediates (NHₓ, where x = 0, 1, 2). mdpi.com This is a crucial difference from pure iron surfaces, where these intermediates can bind too strongly, hindering the subsequent hydrogenation steps required to form ammonia. mdpi.com

On Fe₂P(001) surfaces, multiple competing pathways for the cleavage of the N-N bond become viable. dntb.gov.uamdpi.com These include routes that involve the pre-hydrogenation of the adsorbed N₂ molecule, forming intermediates such as *NNH. dntb.gov.uamdpi.com This "hydrogen-assisted" pathway is less favorable on pure iron surfaces under typical Haber-Bosch conditions. dntb.gov.ua The ability of Fe₂P to facilitate these alternative pathways suggests a way to circumvent the traditional trade-off between N-N bond activation and the hydrogenation of the resulting nitrogen species. dntb.gov.ua

N-N Bond Cleavage and Hydrogenation Pathways

The mechanism of N-N bond cleavage and subsequent hydrogenation on Fe₂P catalysts can proceed through several associative pathways, which stand in contrast to the purely dissociative mechanism often observed on iron catalysts. mdpi.comacs.org

In a dissociative mechanism , the N≡N triple bond is broken first, leading to two adsorbed nitrogen atoms on the catalyst surface, which are then sequentially hydrogenated. acs.org

N₂ + 2* → 2*N *N + *H → *NH *NH + *H → *NH₂ *NH₂ + *H → *NH₃ *NH₃ → NH₃ + *

In an associative mechanism , the adsorbed N₂ molecule is first hydrogenated before the N-N bond is cleaved. d-nb.info This can occur through different routes:

Distal Pathway: One nitrogen atom is sequentially hydrogenated to form the first NH₃ molecule, which then desorbs, leaving the second nitrogen atom to be hydrogenated. acs.org *N₂ + *H → *NNH *NNH + *H → *NNH₂ *NNH₂ → *N + NH₃ N + 3H → *NH₃

Alternating (or Consecutive) Pathway: Hydrogen atoms are added to alternating nitrogen atoms. d-nb.info *N₂ + *H → *NNH *NNH + *H → *HNNH *HNNH → *NH + *NH *NH + *H → *NH₂ *NH₂ + *H → *NH₃

On Fe₂P surfaces, DFT studies suggest that the activation barrier for N-N bond cleavage is significantly lowered when the N₂ molecule is first hydrogenated to intermediates like diazene (B1210634) (N₂H₂) or hydrazine (B178648) (N₂H₄). mdpi.com For instance, the activation barrier for the dissociation of adsorbed N₂H₂ on an Fe-doped Ni₂P surface was found to be dramatically lower than that for direct N₂ dissociation. mdpi.com This indicates that the hydrogen-assisted N-N bond activation is a crucial feature of the catalytic cycle on these phosphide materials. mdpi.com

The table below outlines the key mechanistic pathways for N₂ activation and hydrogenation.

| Mechanistic Pathway | Description | Key Intermediates | Catalyst Favorability |

| Dissociative | Direct cleavage of the N≡N bond followed by hydrogenation of adsorbed nitrogen atoms. acs.org | N | Traditional Fe catalysts mdpi.com |

| Associative (Distal) | Sequential hydrogenation of one N atom to form NH₃, followed by hydrogenation of the second N atom. acs.org | NNH, NNH₂ | Fe₂P, Ru-based catalysts dntb.gov.uaacs.org |